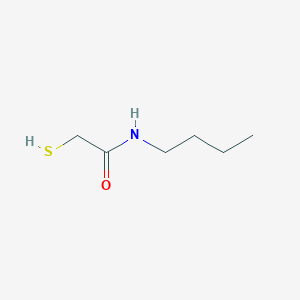
N-Butyl-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-mercaptoacetamide is an organic compound characterized by the presence of a butyl group attached to a mercaptoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-mercaptoacetamide typically involves the reaction of butylamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+Mercaptoacetic Acid→N-Butyl-2-mercaptoacetamide+Water
Industrial Production Methods: In industrial settings, the production of N-Butyl-2-mercaptoacetamide may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Studied for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-mercaptoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiol group plays a crucial role in these interactions, often forming covalent bonds with the target molecules.
Comparación Con Compuestos Similares
N-Aryl mercaptoacetamides: These compounds share the mercaptoacetamide core but differ in the substituents attached to the nitrogen atom.
N-Butyl-2-sulfanylacetamide: Similar in structure but with a different functional group.
Uniqueness: N-Butyl-2-mercaptoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group provides hydrophobic characteristics, while the mercaptoacetamide moiety offers potential for various chemical modifications.
Propiedades
Número CAS |
58547-78-7 |
|---|---|
Fórmula molecular |
C6H13NOS |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
N-butyl-2-sulfanylacetamide |
InChI |
InChI=1S/C6H13NOS/c1-2-3-4-7-6(8)5-9/h9H,2-5H2,1H3,(H,7,8) |
Clave InChI |
LUFRWKRJDPDNGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


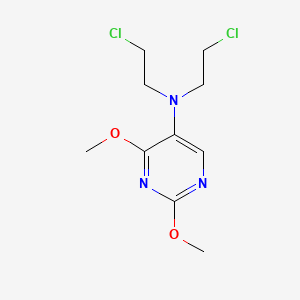
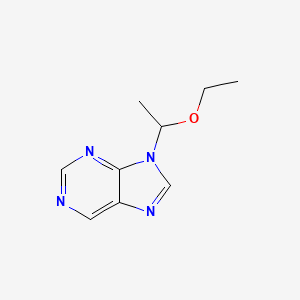
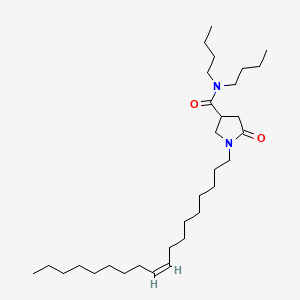
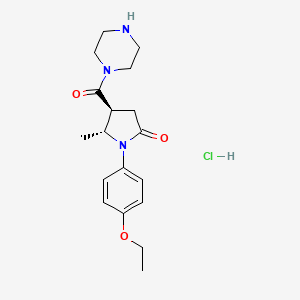
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
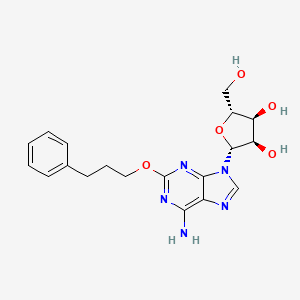
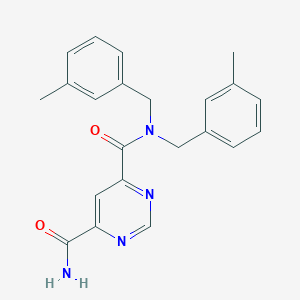
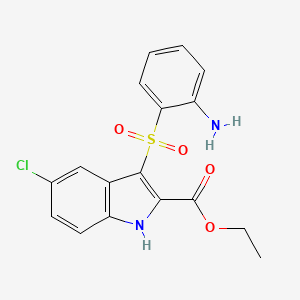
methanone](/img/structure/B12920857.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


